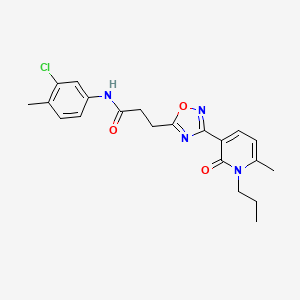
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, which make it an ideal candidate for studying different aspects of biological processes.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in different biological processes. This compound has been shown to interact with various targets, including kinases, proteases, and receptors, which makes it an ideal candidate for studying different pathways and mechanisms in cells.
Biochemical and Physiological Effects:
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It also has anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has anti-microbial properties, making it an ideal candidate for developing new antibiotics and therapies for infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its versatility. This compound can be used in various assays and experiments to study different biological processes and pathways. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is essential to use this compound in a controlled environment and to follow specific safety protocols to avoid any adverse effects.
Direcciones Futuras
There are several future directions for studying N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One area of interest is its potential application in developing new drugs and therapies for different diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound can be used to study different pathways and mechanisms in cells, which can lead to new insights into biological processes. Overall, N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a valuable compound that has significant potential for scientific research.
Métodos De Síntesis
The synthesis of N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves the use of several chemical reagents and procedures. The most common method for synthesizing this compound is through the reaction of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with benzylamine and 2-aminopyridine. The reaction is typically carried out in the presence of a catalyst and under specific conditions to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used in the development of novel drugs and therapies for different diseases.
Propiedades
IUPAC Name |
N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c21-16-10-8-15(9-11-16)18-24-20(26-25-18)17-7-4-12-22-19(17)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHRIXLBKKECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7690392.png)




![3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7690427.png)



